3-(4-甲氧基苯基)-3-氧代丙醛 O-甲氧肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

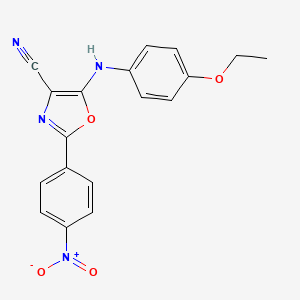

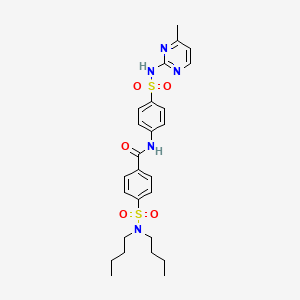

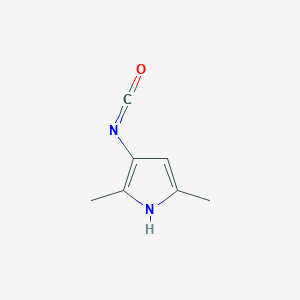

“3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime” is a complex organic compound. It contains a methoxy group, which is a functional group consisting of a methyl group bound to oxygen . This compound also contains an oxime group, which is a type of organic compound that features a carbon-nitrogen double bond with the nitrogen atom also bonded to a hydroxyl group .

Synthesis Analysis

The synthesis of compounds similar to “3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime” often involves the use of catalysts and specific reaction conditions . For instance, the use of m-CPBA as an oxidant in ethyl acetate enables an efficient, rapid oxidation of various aliphatic amines to oximes in high conversion with >90% oxime selectivity at room temperature under catalyst-free conditions .Molecular Structure Analysis

The molecular structure of “3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime” can be determined using various techniques such as X-ray single crystal diffraction and DFT analysis . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime” can be complex and varied. For example, the use of m-CPBA as an oxidant in ethyl acetate enables an efficient, rapid oxidation of various aliphatic amines to oximes in high conversion with >90% oxime selectivity at room temperature under catalyst-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime” can be determined using various techniques. For instance, the molecular weight of a similar compound, 2-Propenoic acid, 3-(4-methoxyphenyl)-, is 178.1846 .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of “3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime” (also known as “(3E)-3-(methoxyimino)-1-(4-methoxyphenyl)propan-1-one”), focusing on six unique applications:

Anticancer Research

The oxime and oxime ether moieties in compounds like 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime have shown significant potential in anticancer research. These functional groups can enhance the physicochemical properties of molecules, making them more effective in targeting cancer cells. Studies have demonstrated that such compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Activity

Compounds containing oxime ethers, including 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime, have been investigated for their antimicrobial properties. These compounds can act against a broad spectrum of bacteria and fungi, making them valuable in developing new antimicrobial agents. Their mechanism often involves disrupting microbial cell walls or interfering with essential metabolic processes .

Neuroprotective Agents

Research has explored the potential of oxime-containing compounds as neuroprotective agents. These compounds can protect neuronal cells from oxidative stress and neuroinflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The presence of the oxime group can enhance the compound’s ability to cross the blood-brain barrier and exert its protective effects .

Herbicidal Applications

Oxime ethers have also been studied for their herbicidal properties. Compounds like 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime can inhibit the growth of weeds by interfering with essential biochemical pathways in plants. This makes them potential candidates for developing new herbicides that are more effective and environmentally friendly .

Antidepressant Activity

Some oxime ether compounds have shown promise as antidepressants. They can modulate neurotransmitter levels in the brain, providing relief from depressive symptoms. The specific structure of 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime may contribute to its efficacy in this regard, making it a subject of interest in psychopharmacology research .

Antithrombotic Agents

Research has indicated that oxime ethers can act as antithrombotic agents, preventing the formation of blood clots. This is particularly important in the treatment and prevention of cardiovascular diseases. Compounds like 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime can inhibit platelet aggregation and thromboxane synthesis, reducing the risk of thrombosis .

These applications highlight the diverse potential of 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime in various fields of scientific research. If you need more detailed information on any specific application or additional applications, feel free to ask!

MDPI - The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds MDPI - A Review of Biologically Active Oxime Ethers

未来方向

The future directions for research on “3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime” could involve exploring its potential biological activities and therapeutic potential . This could involve designing new synthetic strategies and derivatives based on the most recent knowledge emerging from the latest research .

作用机制

Target of action

Oximes and oxime ethers can interact with a variety of biological targets, depending on their molecular structure. They have been found to have anticancer properties, suggesting that they may interact with targets involved in cell proliferation and survival .

Mode of action

The mode of action of oximes involves the formation of a covalent bond with their target. This is often an irreversible process, leading to permanent modification of the target .

Biochemical pathways

Oximes can affect various biochemical pathways. For example, they can inhibit the activity of certain enzymes, disrupting the normal functioning of the cell and leading to cell death .

Pharmacokinetics

The ADME properties of oximes can vary widely depending on their molecular structure. Some oximes may be readily absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

Result of action

The result of the action of oximes can include the inhibition of cell proliferation and the induction of cell death, which can contribute to their anticancer effects .

Action environment

The action of oximes can be influenced by various environmental factors, such as pH and the presence of other molecules. These factors can affect the stability of the oxime and its ability to interact with its target .

属性

IUPAC Name |

(3E)-3-methoxyimino-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-10-5-3-9(4-6-10)11(13)7-8-12-15-2/h3-6,8H,7H2,1-2H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRFETHLUHIBCX-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC=NOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)C/C=N/OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2697942.png)

![4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B2697945.png)

![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2697947.png)

![N-isobutyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2697950.png)

![2-phenyl-5-(trifluoromethyl)-4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2697956.png)